1,3-Dimethylpiperazine
Overview
Description
1,3-Dimethylpiperazine is a chemical compound with the molecular formula C6H14N2 . It is often used in the synthesis of various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpiperazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 114.19 g/mol .Scientific Research Applications
Antimicrobial Activity
1,3-Dimethylpiperazine derivatives, such as methylpiperazine and dimethylpiperazine, have shown notable antimicrobial activities. Certain derivatives with low degrees of substitution demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The di-quaternary trimethylpiperazine moiety, in particular, was identified as contributing significantly to antibacterial activity, with minimum inhibitory concentrations as low as 8 μg/ml (Másson et al., 2008).
Catalytic Applications in Polyurethane Foam Production
The utility of 1,3-Dimethylpiperazine as a catalyst in polyurethane foam production was explored. It was compared with triethylene diamine, a control catalyst, in various tests. Findings suggested that 1,3-Dimethylpiperazine is a suitable delayed action catalyst, enhancing in-mold flowability and allowing for slower cure times while maintaining comparable foam properties (Samarappuli & Liyanage, 2018).
Molecular Structure and Hydrogen Bonding Studies
In-depth studies have been conducted on the molecular structure, hydrogen bonding, and basicity of N,N′-dimethylpiperazine betaines. These studies provided insights into the chemical and physical properties of such compounds, including their interactions and conformational behaviors. For instance, N,N′-dimethylpiperazine derivatives formed complexes with acids and were characterized using X-ray diffraction, revealing interesting structural aspects like chair conformation and hydrogen bond formations (Dega-Szafran et al., 2002; Dega-Szafran et al., 2006).
Anticancer Properties
Research into 1,3-Dimethylpiperazine derivatives has revealed potential anticancer properties. Compounds such as 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and (+/-)-1,2-di(3,5-dioxopiperazin-1-yl)propane showed significant effects in reducing the weight of metastases in mice models of cancer. These studies suggested a combined occurrence of cytotoxic and selective antimetastatic action, with some compounds demonstrating a marked reduction in tumor mass and metastasis weight, indicating their potential in cancer therapy (Giraldi et al., 1981).
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) has been utilized to study compounds like N,N1‐dimethylpiperazine. These studies provided insights into the molecular behavior and interactions of these compounds. For example, the 14N nuclear quadrupole resonance in N,N1‐dimethylpiperazine was investigated, revealing information about relaxation times and the effects of molecular rotation on these properties (Tzalmona & Kaplan, 1974).
Neuroprotective Effects
Some studies have explored the neuroprotective effects of compounds containing dimethylpiperazine. For instance, U-101017, a GABA(A) receptor partial agonist containing a dimethylpiperazine unit, showed significant neuroprotective effects in rat models. This compound was effective in preventing motor coordination loss and neuronal damage, indicating its potential for treating neurological disorders (Sethy et al., 1997).
Anti-HIV Properties
Bisheteroarylpiperazines, including those with dimethylpiperazine components, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These compounds have demonstrated efficacy in blocking HIV-1 replication in cell culture studies, showcasing their potential as therapeutic agents against HIV (Dueweke et al., 1993).
properties
IUPAC Name |
1,3-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347682 | |
Record name | 1,3-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperazine | |
CAS RN |
22317-01-7 | |
Record name | 1,3-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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